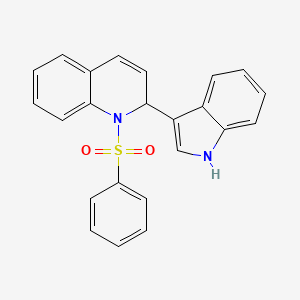
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is a complex organic compound that features a benzenesulfonyl group, an indole moiety, and a dihydroquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The indole derivative is then treated with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Formation of the Dihydroquinoline Ring: The final step involves the cyclization of the intermediate product with an appropriate reagent to form the dihydroquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dihydroquinoline ring to a fully saturated quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated quinoline compounds.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Benzenesulfonyl)-1H-indol-3-ylboronic acid
- 1-(Benzenesulfonyl)-1H-indol-3-ylmethanol
- 1-(Benzenesulfonyl)-1H-indol-3-ylacetic acid
Comparison: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is unique due to the presence of the dihydroquinoline ring, which imparts distinct electronic and steric properties compared to other benzenesulfonyl-indole derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63607-31-8 |
|---|---|
Formule moléculaire |
C23H18N2O2S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-(1H-indol-3-yl)-2H-quinoline |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,18-9-2-1-3-10-18)25-22-13-7-4-8-17(22)14-15-23(25)20-16-24-21-12-6-5-11-19(20)21/h1-16,23-24H |
Clé InChI |
ABEZHWKJIQLVGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
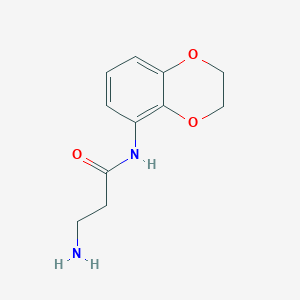
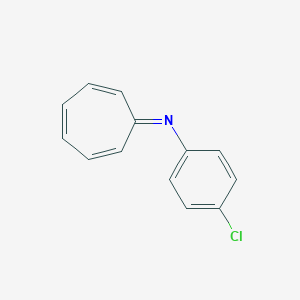
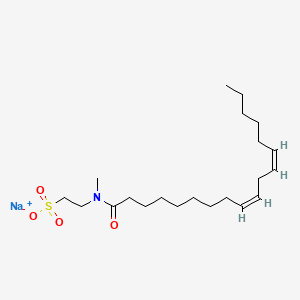
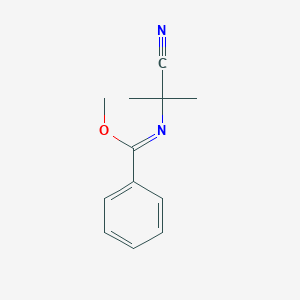

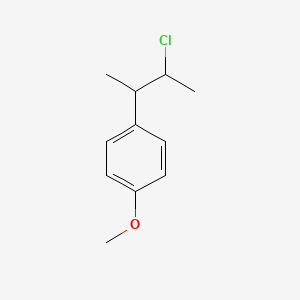

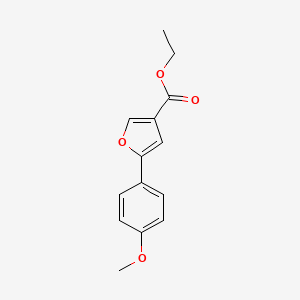
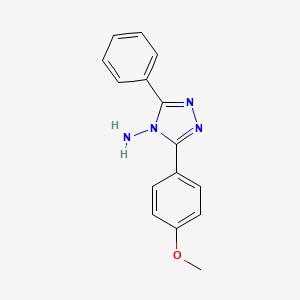
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

